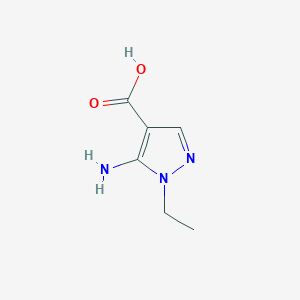
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid, also known as AEPC, is a heterocyclic compound that contains both pyrazole and carboxylic acid functional groups. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It may also interfere with the cell cycle and induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It may also have anti-inflammatory properties and be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, it has some limitations, including its relatively low stability and the need for careful handling due to its potential for oxidation and degradation.
Orientations Futures
There are many potential future directions for research on 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid. Some possible areas of focus include further studies on its mechanism of action, investigations into its potential use as an anticancer drug, and exploration of its potential applications in other fields such as biochemistry and materials science. Additionally, further research is needed to determine the optimal synthesis methods for this compound and to develop new methods for its production.
Méthodes De Synthèse
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process starting with the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate. The resulting intermediate is then treated with hydrazine hydrate to form the pyrazole ring. Finally, the carboxylic acid group is introduced through oxidation with potassium permanganate.
Applications De Recherche Scientifique
5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. It has been shown to exhibit anticancer, antitumor, and antifungal activities, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
5-amino-1-ethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBBXOAXPWLRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)

![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[1-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2987213.png)


![(Z)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2987218.png)

![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)


![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)